molecular formula C23H24F3NO6 B016240 N-Trifluoroacetyldemecolcine CAS No. 71295-35-7

N-Trifluoroacetyldemecolcine

Cat. No. B016240
CAS RN: 71295-35-7
M. Wt: 467.4 g/mol
InChI Key: HRGYENSCJVMEMY-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoroacetyl-containing compounds, including N-Trifluoroacetyldemecolcine, often involves reactions of trifluoroacetic acid derivatives with various organic substrates. Mei et al. (2016) highlight the development of synthetic methods for compounds containing trifluoromethyl groups, showcasing the chemical industry's demand for such functionalities due to their potential pharmaceutical applications. These methods typically involve the use of reagents like N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine for asymmetric synthesis, providing access to trifluoromethyl-containing amines and amino acids of pharmaceutical importance (Mei, Han, Xie, & Soloshonok, 2016).

Molecular Structure Analysis

The molecular structure of compounds like N-Trifluoroacetyldemecolcine is crucial for understanding their chemical behavior. Rodrigues et al. (2001) provide insights into the molecular symmetry and interactions within trifluoroacetate compounds, which are essential for predicting the reactivity and stability of N-Trifluoroacetyldemecolcine. Their research on betainium trifluoroacetate illustrates the strong hydrogen bonding capabilities and the potential for molecular interaction studies in related compounds (Rodrigues, Paixão, Costa, & Matos Beja, 2001).

Chemical Reactions and Properties

Trifluoroacetylation is a key reaction in the synthesis and modification of compounds like N-Trifluoroacetyldemecolcine. Panetta (2003) discusses the trifluoroacetylation of amines and amino acids under mild conditions, providing a pathway for introducing trifluoroacetyl groups into various molecular frameworks. This process highlights the versatility and reactivity of trifluoroacetic acid derivatives in chemical synthesis (Panetta, 2003).

Physical Properties Analysis

The physical properties of N-Trifluoroacetyldemecolcine, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of trifluoroacetyl groups can enhance the compound's lipophilicity and stability, making it a subject of interest for the development of pharmaceuticals and agrochemicals. Research on related compounds, like perfluoropentacene by Sakamoto et al. (2004), demonstrates the impact of fluorination on the physical properties of organic semiconductors, offering insights into the behavior of N-Trifluoroacetyldemecolcine (Sakamoto, Suzuki, Kobayashi, Gao, Fukai, Inoue, Sato, & Tokito, 2004).

Chemical Properties Analysis

The chemical properties of N-Trifluoroacetyldemecolcine, such as reactivity towards nucleophiles and electrophiles, are pivotal for its application in synthesis and drug design. The work by Chu and Qing (2014) on oxidative trifluoromethylation reactions provides a foundation for understanding the chemical behavior of trifluoromethyl groups in organic synthesis. Their research explores the incorporation of CF3 groups into various organic molecules, shedding light on the potential chemical reactivity of N-Trifluoroacetyldemecolcine (Chu & Qing, 2014).

Scientific Research Applications

  • Proteomics : It is used for separating proteins in the mass range 1–100 kDa and in doubled SDS-PAGE, a proteomic tool for isolating extremely hydrophobic proteins for mass spectrometric identification (Schägger, 2006).

  • Agricultural Science : In studies of plant uptake of organic nitrogen, such as glycine, in grasslands in northern Europe, N-Trifluoroacetyldemecolcine plays a role (Näsholm, Huss-Danell, & Högberg, 2000).

  • Weed Control : It has been used in field studies to control annual grass weeds and broadleaf weeds in soybeans (Wax & Pendleton, 1968).

  • Chemical Synthesis : The compound is involved in the biomimetic total synthesis of (+)-himbacine, a molecular complex (Tchabanenko et al., 2005).

  • Medical Research : It provides immunosuppression for allogeneic islet transplantation in mice without affecting insulin secretion, indicating potential in medical applications (Noguchi et al., 2004).

  • Oncology : N-deacetyl-N-(N-trifluoroacetylaminoacyl)thiocolchicine derivatives show antiproliferative activity on MDR-positive and MDR-negative human cancer cell lines (Gelmi et al., 1999).

  • Inflammatory Diseases : It is being considered as a potential therapeutic for treating inflammatory bowel disease (Min, Caster, Eblan, & Wang, 2015).

  • Biochemical Studies : N-Trifluoroacetylglycine serves as a model fluorine-tagged substrate in studies to determine enzyme activity (Peterman, Lentz, & Duncan, 1998).

  • Drug Development : Incorporating the trifluoromethyl group into drugs can enhance efficacy, cellular membrane permeability, and resistance to oxidative metabolism (Nagib & MacMillan, 2011).

  • Metabolic Studies : The N-15 glycine method, which involves this compound, is used to study protein synthesis rates and metabolic pool sizes in medical research (Crispell, Parson, & Hollifield, 1956).

  • Neuroscience : Trifluoroacetate, a related compound, acts as an allosteric modulator at the glycine receptor, affecting experimental variability or error in neurological studies (Tipps, Iyer, & Mihic, 2012).

  • Analytical Chemistry : Tricine buffer, involving a derivative of this compound, is applicable for metallothionein isoform separation by capillary zone electrophoresis (Virtanen & Bordin, 1999).

Safety And Hazards

This would include information about the compound’s toxicity, flammability, and environmental impact. This information is often available in a material safety data sheet .

properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGYENSCJVMEMY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221455
Record name Colchicine, N-methyl-17,17,17-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trifluoroacetyldemecolcine

CAS RN

71295-35-7
Record name Colchicine, N-methyl-17,17,17-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Trifluoroacetyldemecolcine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Colchicine, N-methyl-17,17,17-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HG Capraro, A Brossi - Helvetica Chimica Acta, 1979 - Wiley Online Library
N‐Deacetylcolchiceine (7), readily available from colchicine (1), was converted into N‐trifluoroacetyl‐deacetylcolchiceine (8). Methylation of 8 with methyl iodide in the presence of …
Number of citations: 37 onlinelibrary.wiley.com
T Yusaf, MK Kamarulzaman, A Adam, S Hisham… - Energies, 2022 - mdpi.com
The use of insects as a biofuel feedstock has received limited research, and little is known about the fuel characteristics of insect biofuel. Fuel properties characterization can guide …
Number of citations: 2 www.mdpi.com
C Tan, C Peng, B Gao, J Gong - Spectroscopy and Spectral …, 2012 - ingentaconnect.com
In the present study, we fractionated the main components of TB in Pu-erh tea by dialysis and investigated their compositions, structures and properties. TB in the Pu-erh tea was …
Number of citations: 12 www.ingentaconnect.com
MK Kamarulzaman, M Hafiz, A Abdullah, AF Chen… - Renewable Energy, 2019 - Elsevier
In this study, insect biofuel from black soldier fly larvae (BSFL) oil was investigated as a potential alternative fuel in a single cylinder direct injection compression ignition (CI) engine. The …
Number of citations: 19 www.sciencedirect.com
陈亭亭, 王永勇, 黄逢阳, 刘佳燕… - Food Research & …, 2023 - search.ebscohost.com
: 茶褐素是一类富含羟基和羧基且具有酚类物质特性的褐色聚合物, 一般从黑茶中提取, 也有以茶 多酚为底物, 通过化学氧化和酶促氧化聚合制得. 其理化性质可从表面形态, 热性能, 光谱学性质…
Number of citations: 0 search.ebscohost.com

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